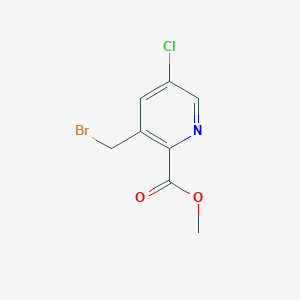

Methyl 3-(bromomethyl)-5-chloropicolinate

Description

Methyl 3-(bromomethyl)-5-chloropicolinate, with the CAS number 1214362-45-4, is a polysubstituted pyridine (B92270) derivative. Its structure, featuring a pyridine ring functionalized with a chloro substituent, a bromomethyl group, and a methyl ester, makes it a highly reactive and versatile molecule for organic synthesis.

Interactive Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1214362-45-4 |

| Molecular Formula | C8H7BrClNO2 |

| Molecular Weight | 264.5 g/mol |

| Appearance | White to off-white solid (typical) |

| Solubility | Soluble in common organic solvents |

Halogenated pyridine carboxylates are a class of organic compounds that are integral to the development of pharmaceuticals, agrochemicals, and functional materials. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a common scaffold in many biologically active molecules. lifechemicals.com The introduction of halogen atoms and a carboxylate group onto this ring system significantly enhances its synthetic utility.

The chlorine atom at the 5-position of this compound modifies the electronic properties of the pyridine ring, influencing its reactivity in various chemical transformations. The methyl ester at the 2-position provides a handle for further modifications, such as hydrolysis to the corresponding carboxylic acid or amidation. This strategic placement of functional groups is a hallmark of valuable building blocks in organic synthesis. The presence of halogens can also influence the conformation and binding capabilities of the final products. nih.gov

The primary significance of this compound lies in its role as a versatile synthetic intermediate. The bromomethyl group at the 3-position is a particularly reactive site, readily participating in nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functional groups, making it a key component in the construction of more complex molecules.

The multifunctionality of this compound allows for a stepwise and controlled synthetic strategy. For instance, the bromomethyl group can be reacted with a nucleophile, followed by modification of the ester group, and finally, the chloro-substituted pyridine ring can be subjected to cross-coupling reactions. This orthogonal reactivity is highly desirable in the synthesis of complex target molecules.

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, the broader class of halogenated pyridine carboxylates is a subject of intense academic and industrial research. The development of novel synthetic methodologies for the preparation and functionalization of such compounds is a continuous effort.

Research in this area often focuses on:

New Catalytic Methods: Developing more efficient and selective methods for the synthesis and modification of halogenated pyridines.

Medicinal Chemistry: Incorporating these building blocks into the synthesis of new drug candidates. The pyridine scaffold is a well-established pharmacophore, and its halogenated derivatives are often explored for their potential biological activities. acs.org

Materials Science: Utilizing these compounds in the creation of novel organic materials with specific electronic or photophysical properties.

The academic relevance of compounds like this compound is tied to the ongoing quest for new synthetic tools and the construction of novel molecular entities with desired functions.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7BrClNO2 |

|---|---|

Molecular Weight |

264.50 g/mol |

IUPAC Name |

methyl 3-(bromomethyl)-5-chloropyridine-2-carboxylate |

InChI |

InChI=1S/C8H7BrClNO2/c1-13-8(12)7-5(3-9)2-6(10)4-11-7/h2,4H,3H2,1H3 |

InChI Key |

NSQWRUQCYYRTMX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C=N1)Cl)CBr |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of Methyl 3 Bromomethyl 5 Chloropicolinate

Regioselective Bromination Strategies for Picolinate (B1231196) Precursors

The synthesis of methyl 3-(bromomethyl)-5-chloropicolinate predominantly relies on the regioselective bromination of its precursor, methyl 5-chloro-3-methylpicolinate. The key to this transformation is the selective activation of the methyl group at the 3-position of the pyridine (B92270) ring for bromination, without affecting other positions on the aromatic ring.

Radical Bromination Approaches (e.g., N-Bromosuccinimide (NBS) mediated reactions)

The most common and effective method for the benzylic bromination of methyl 5-chloro-3-methylpicolinate is the Wohl-Ziegler reaction. daneshyari.comwikipedia.orgorganic-chemistry.orgthermofisher.com This reaction utilizes N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. daneshyari.comcommonorganicchemistry.com The reaction proceeds via a free radical chain mechanism.

The process is initiated by the homolytic cleavage of the radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or irradiation. daneshyari.com The resulting radical then abstracts a hydrogen atom from the methyl group of the picolinate precursor, forming a resonance-stabilized benzylic radical. This radical then reacts with a bromine source to yield the desired product, this compound. A crucial aspect of the Wohl-Ziegler reaction is maintaining a low concentration of molecular bromine (Br2) to prevent competing electrophilic addition to the pyridine ring. organic-chemistry.orgmasterorganicchemistry.com NBS is particularly well-suited for this purpose as it generates Br2 in situ at a controlled rate. organic-chemistry.orgmasterorganicchemistry.com

Table 1: Key Reagents in Wohl-Ziegler Bromination

| Reagent | Function |

| N-Bromosuccinimide (NBS) | Provides a controlled, low-concentration source of bromine radicals. |

| Azobisisobutyronitrile (AIBN) | A common radical initiator that decomposes upon heating to start the radical chain reaction. |

| Benzoyl Peroxide (BPO) | An alternative radical initiator that functions similarly to AIBN. |

Optimization of Reaction Conditions and Catalyst Systems

The success of the regioselective bromination hinges on the careful optimization of reaction conditions. Several factors, including the choice of solvent, temperature, and the nature of the radical initiator, play a critical role.

Non-polar solvents are generally favored for Wohl-Ziegler brominations to minimize ionic side reactions. daneshyari.com Carbon tetrachloride (CCl4) has historically been a common choice, though due to its toxicity and environmental concerns, alternative solvents like chlorobenzene, cyclohexane, and ethyl acetate (B1210297) are now more frequently employed. wikipedia.orggoogle.com Acetonitrile (B52724) has also been used effectively in some cases. organic-chemistry.org

The reaction is typically carried out at elevated temperatures, often at the reflux temperature of the chosen solvent, to ensure efficient decomposition of the radical initiator and propagation of the radical chain reaction. commonorganicchemistry.com The selection of the radical initiator is also important, with AIBN and benzoyl peroxide being the most common choices due to their predictable decomposition rates at typical reaction temperatures. daneshyari.com

To avoid the formation of dibrominated and other over-brominated byproducts, it is crucial to control the stoichiometry of NBS, often using it in slight excess or in a 1:1 molar ratio with the substrate. google.com The progress of the reaction can be monitored by observing the consumption of the denser NBS and the formation of the less dense succinimide (B58015) byproduct, which floats on top of many organic solvents. wikipedia.org

Table 2: Typical Reaction Parameters for Wohl-Ziegler Bromination

| Parameter | Typical Value/Condition | Rationale |

| Solvent | Carbon tetrachloride, Chlorobenzene, Cyclohexane, Ethyl Acetate | Non-polar to favor radical pathway and minimize ionic side reactions. |

| Temperature | Reflux | To ensure decomposition of the radical initiator and promote the reaction. |

| Initiator | AIBN, Benzoyl Peroxide | To initiate the radical chain reaction. |

| NBS Stoichiometry | 1.0 - 1.1 equivalents | To prevent over-bromination of the methyl group. |

Precursor Synthesis and Functional Group Compatibility

The precursor, methyl 5-chloro-3-methylpicolinate, can be synthesized from commercially available 5-chloro-3-methylpicolinonitrile. The nitrile is first hydrolyzed to the corresponding carboxylic acid, 5-chloro-3-methylpicolinic acid, typically under basic conditions using a reagent like sodium hydroxide (B78521), followed by acidification. The resulting carboxylic acid is then esterified, for example, by reaction with methanol (B129727) in the presence of an acid catalyst, to yield the desired methyl ester precursor.

The Wohl-Ziegler bromination is generally compatible with a range of functional groups. The ester group of the picolinate is stable under these radical conditions. However, highly activating groups on the pyridine ring, such as amino or hydroxyl groups, can lead to competitive electrophilic aromatic bromination. researchgate.net Therefore, it is often necessary to protect such functional groups before carrying out the benzylic bromination. The chloro-substituent at the 5-position is deactivating and does not typically interfere with the radical bromination of the 3-methyl group.

Nucleophilic Substitution Reactions of the Bromomethyl Moiety

The bromine atom in the 3-(bromomethyl) group of this compound is an excellent leaving group, making this position highly susceptible to nucleophilic attack. This reactivity allows for the facile introduction of a wide array of functional groups, leading to the generation of new carbon-carbon and carbon-heteroatom bonds.

Generation of Carbon-Carbon Bonds (e.g., alkylation, arylation)

The formation of new carbon-carbon bonds at the benzylic position can be achieved through reactions with various carbon nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are powerful nucleophiles that can displace the bromide to form new alkyl or aryl substituted picolinates. pharmacy180.comresearchgate.netpharmacy180.com

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce aryl and heteroaryl groups. nih.govresearchgate.net In a typical Suzuki-Miyaura reaction, the bromomethyl compound would be reacted with an arylboronic acid in the presence of a palladium catalyst and a base.

Generation of Carbon-Heteroatom Bonds (e.g., N-, O-, S-alkylation)

The electrophilic nature of the bromomethyl group makes it an excellent substrate for alkylation of heteroatom nucleophiles.

N-Alkylation: Amines, both primary and secondary, readily react with this compound to form the corresponding 3-(aminomethyl)pyridine (B1677787) derivatives. sigmaaldrich.compolimi.itrsc.orgchemicalbook.com This reaction is a straightforward and widely used method for introducing the picolinylmethyl moiety onto a nitrogen atom.

O-Alkylation: Alcohols and phenols, typically in the presence of a base to generate the more nucleophilic alkoxide or phenoxide, can displace the bromide to form ethers. nih.gov This provides a convenient route to a variety of 3-picolyl ethers.

S-Alkylation: Thiolates, generated by treating thiols with a base, are excellent nucleophiles and react efficiently with this compound to yield the corresponding thioethers. researchgate.netnuph.edu.uamdpi.com

Table 3: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product Type |

| Grignard Reagent (R-MgBr) | Alkylated Picolinate |

| Arylboronic Acid (Ar-B(OH)2) | Arylated Picolinate |

| Amine (R-NH2) | N-Substituted Aminomethylpyridine |

| Alcohol (R-OH) / Base | Picolyl Ether |

| Thiol (R-SH) / Base | Picolyl Thioether |

Mechanistic Investigations of SN2 Pathways

The bromomethyl group at the 3-position of this compound is the primary site for nucleophilic substitution, predominantly proceeding via a bimolecular nucleophilic substitution (SN2) mechanism. This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom simultaneously as the bromide leaving group departs. pressbooks.pub The reaction's progress is characterized by a transition state in which the central carbon is pentacoordinate and sp²-hybridized. youtube.com

A key stereochemical feature of the SN2 reaction is the inversion of configuration at the reaction center, a phenomenon known as the Walden inversion. pressbooks.pub If the carbon of the bromomethyl group were a stereocenter, the product of an SN2 reaction would have the opposite stereochemistry to the starting material.

The rate of the SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, following second-order kinetics. pressbooks.pub The reactivity of the bromomethyl group in this picolinate derivative is analogous to that of benzylic halides. The adjacent pyridine ring can stabilize the transition state through π-system conjugation, which delocalizes the developing negative charge on the incoming nucleophile and the departing leaving group. stackexchange.com However, the electron-withdrawing nature of the pyridine nitrogen and the chloro substituent may also influence the electrophilicity of the benzylic carbon.

Computational studies on similar benzylic systems have provided insights into the SN2 transition state. Density functional theory (DFT) calculations have shown that the transition state for SN2 reactions of benzyl (B1604629) halides can vary from "loose" (more carbocation-like) to "tight" (more associative), depending on the substituents on the aromatic ring and the nature of the nucleophile and leaving group. researchgate.net For this compound, the electron-withdrawing chloro group and the pyridine nitrogen would likely favor a more "tight" and associative transition state.

Factors that influence the SN2 pathway for this compound include:

Nucleophile: Stronger, less sterically hindered nucleophiles will favor a faster SN2 reaction.

Solvent: Polar aprotic solvents are generally preferred for SN2 reactions as they solvate the cation of the nucleophile's salt without strongly solvating the anionic nucleophile, thus preserving its nucleophilicity.

Leaving Group: Bromide is an excellent leaving group, facilitating the nucleophilic attack.

Reactions at the Pyridine Ring and Ester Functionality

Beyond the reactivity of the bromomethyl group, the pyridine nucleus and the ester functionality of this compound offer further opportunities for chemical modification.

Suzuki-Miyaura Cross-Coupling and Related Palladium-Catalyzed Transformations of the Chloro Group

The chloro substituent at the 5-position of the pyridine ring is a suitable handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds by coupling the chloropyridine with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle consisting of three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the pyridine ring to form a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. libretexts.org

For the Suzuki-Miyaura coupling of this compound, careful selection of the catalyst system is crucial to achieve high yields and selectivity, especially given the presence of the reactive bromomethyl group. Modern catalyst systems, often employing electron-rich and sterically hindered phosphine (B1218219) ligands such as XPhos or SPhos, have proven effective for the coupling of challenging heteroaryl chlorides. rsc.org The choice of base, such as potassium phosphate, is also critical for the success of the reaction.

Other palladium-catalyzed transformations at the chloro position are also feasible. For instance, the Buchwald-Hartwig amination can be employed to introduce nitrogen-based nucleophiles, forming substituted aminopyridines. This reaction follows a similar catalytic cycle to the Suzuki-Miyaura coupling but involves the formation of a carbon-nitrogen bond in the reductive elimination step. The choice of ligand is again paramount, with bulky, electron-rich phosphines being particularly effective. mdpi.com

| Reaction | Catalyst/Ligand System (Examples) | Coupling Partner (Examples) | Product Type |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / XPhos, Pd₂(dba)₃ / SPhos | Arylboronic acids, Heteroarylboronic acids, Alkylboronic esters | Aryl- or Alkyl-substituted picolinates |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / BINAP, Pd(OAc)₂ / DavePhos | Primary amines, Secondary amines, Anilines | Amino-substituted picolinates |

Ester Hydrolysis and Transesterification Reactions

The methyl ester functionality at the 2-position can be readily transformed through hydrolysis or transesterification.

Ester Hydrolysis , the cleavage of the ester to the corresponding carboxylic acid, can be achieved under either acidic or basic conditions.

Acid-catalyzed hydrolysis is a reversible process that involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. To drive the reaction to completion, an excess of water is typically used. semanticscholar.org

Base-catalyzed hydrolysis (saponification) is an irreversible reaction that proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon. The product is the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid. Basic hydrolysis is generally preferred for its irreversibility and often cleaner reaction profiles. researchgate.net

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can also be catalyzed by either an acid or a base. masterorganicchemistry.com

Acid-catalyzed transesterification follows a mechanism similar to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. The reaction is typically driven to completion by using the desired alcohol as the solvent. youtube.com

Base-catalyzed transesterification involves the reaction of an alkoxide with the ester. This is an equilibrium process, and the reaction is driven forward by using a large excess of the desired alcohol or by removing the displaced alcohol. researchgate.net

For this compound, the electronic effects of the ring substituents should be considered. The electron-withdrawing nature of the pyridine nitrogen and the chloro group can increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of nucleophilic attack in both hydrolysis and transesterification reactions.

| Reaction | Conditions | Product |

| Acidic Hydrolysis | H₃O⁺, heat | 3-(Bromomethyl)-5-chloropicolinic acid |

| Basic Hydrolysis (Saponification) | 1. NaOH, H₂O, heat; 2. H₃O⁺ | 3-(Bromomethyl)-5-chloropicolinic acid |

| Acidic Transesterification | R'OH, H⁺, heat | R' 3-(Bromomethyl)-5-chloropicolinate |

| Basic Transesterification | R'O⁻, R'OH, heat | R' 3-(Bromomethyl)-5-chloropicolinate |

Electrophilic Aromatic Substitution on the Pyridine Nucleus (if applicable)

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. quora.com The nitrogen atom can also be protonated or coordinate to a Lewis acid catalyst under typical EAS conditions, further deactivating the ring. youtube.com When EAS does occur on an unsubstituted pyridine, it proceeds preferentially at the 3- and 5-positions, as attack at these positions avoids placing a positive charge on the electronegative nitrogen atom in the resonance structures of the intermediate sigma complex. quora.com

In the case of this compound, the pyridine ring is already substituted at the 3- and 5-positions. Furthermore, both the chloro and bromomethyl groups are electron-withdrawing and deactivating towards EAS. Consequently, further electrophilic aromatic substitution on the remaining ring positions (4 and 6) is highly unlikely under standard EAS conditions (e.g., nitration, halogenation, Friedel-Crafts reactions). The combination of the inherently electron-deficient pyridine nucleus and the presence of three deactivating substituents makes the aromatic ring exceptionally unreactive towards electrophiles.

One potential strategy to facilitate electrophilic substitution on a pyridine ring is through the formation of the corresponding N-oxide. The N-oxide group is electron-donating through resonance, which activates the ring, particularly at the 4-position, towards electrophilic attack. wikipedia.org Following the substitution reaction, the N-oxide can be deoxygenated to restore the pyridine. For this compound, this would be a potential, albeit multi-step, approach to introduce an electrophile at the 4-position. For instance, nitration of 3,5-disubstituted pyridine-N-oxides has been shown to proceed at the 4-position. google.com

| Position | Feasibility of EAS | Reasoning |

| 4 | Very Unlikely (as is); Possible (via N-oxide) | Electron-deficient ring with three deactivating substituents. Activation via N-oxide formation may allow substitution. |

| 6 | Very Unlikely | Electron-deficient ring with three deactivating substituents. |

Metalation and Lithiation Strategies

Metalation, particularly lithiation, of the pyridine ring can provide a nucleophilic carbon atom that can then react with various electrophiles. The regioselectivity of this deprotonation is controlled by the directing effects of the substituents on the ring. A directing metalation group (DMG) coordinates to the lithium reagent, bringing it into proximity with an ortho-proton and facilitating its abstraction. wikipedia.org

For this compound, several factors would influence the site of metalation:

Ester Group: The ester at the 2-position can act as a DMG, directing lithiation to the 3-position. baranlab.org However, this position is already substituted.

Chloro Group: Halogen atoms can also direct metalation to their ortho positions. A chloro group at the 5-position could direct metalation to the 4- or 6-position.

Proton Acidity: The electron-withdrawing nature of the substituents will increase the acidity of the remaining ring protons at positions 4 and 6, making them more susceptible to deprotonation by a strong base.

Given these competing effects, predicting the outcome of a direct lithiation reaction can be complex. The ester group is a moderately strong DMG, but its directing effect to the already substituted 3-position is moot. The chloro group's directing effect is weaker. It is plausible that deprotonation would occur at the most acidic position, which is likely the 4-position, being flanked by two electron-withdrawing groups (the chloro group and the ester-bearing carbon). However, the use of specific lithium amide bases, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP), can favor kinetic deprotonation at sterically accessible and acidic sites. znaturforsch.com

An alternative to direct deprotonation is a halogen-metal exchange, which is often faster. However, this would typically occur at the more reactive C-Br bond of the bromomethyl group rather than the C-Cl bond on the ring. Therefore, direct lithiation of the pyridine ring would require careful choice of the base and reaction conditions to avoid reaction at the bromomethyl side chain.

| Potential Site of Lithiation | Directing/Activating Group(s) | Comments |

| 4 | Chloro group (ortho); Ester group (meta); Increased proton acidity | Likely the most acidic proton on the ring. |

| 6 | Chloro group (ortho); Pyridine Nitrogen (ortho) | Another potential site for deprotonation. |

Applications As a Building Block in Complex Molecular Synthesis

Synthesis of Heterocyclic Systems Incorporating the Picolinate (B1231196) Core

The inherent structure of Methyl 3-(bromomethyl)-5-chloropicolinate makes it an ideal starting material for the synthesis of more complex heterocyclic systems, particularly those that build upon the pyridine (B92270) nucleus.

The reactivity of the bromomethyl group can be harnessed to construct fused bicyclic and polycyclic systems. Intramolecular cyclization reactions are a plausible strategy, where a nucleophile, tethered to a substituent introduced at another position on the pyridine ring, can displace the bromide. For instance, a nucleophilic group at the 2- or 4-position could lead to the formation of five- or six-membered rings fused to the pyridine core. The chloro- and ester functionalities can be manipulated to introduce the necessary tethers for these cyclizations.

| Fused Ring System | Potential Synthetic Approach | Key Transformation |

| Pyrrolo[3,4-b]pyridines | Reaction with a primary amine followed by intramolecular cyclization. | Nucleophilic substitution and subsequent amidation/cyclization. |

| Furo[3,4-b]pyridines | Reaction with a protected alcohol followed by deprotection and intramolecular etherification. | Williamson ether synthesis and cyclization. |

| Thieno[3,4-b]pyridines | Reaction with a thiol-containing nucleophile followed by intramolecular cyclization. | Thioether formation and cyclization. |

The dual reactivity of this compound can be exploited for the synthesis of spirocyclic and bridged heterocyclic systems. By employing bifunctional reagents that can react with both the bromomethyl group and another position on the picolinate ring (potentially after modification), complex three-dimensional structures can be assembled. For example, a di-nucleophile could initially react with the bromomethyl group and subsequently, after a series of transformations, engage in a ring-closing reaction at another site on the pyridine ring.

Precursor for Pharmacologically Relevant Scaffolds

While this article excludes discussion of biological activity, the chemical scaffolds that can be generated from this compound are of significant interest in medicinal chemistry research. The substituted picolinate motif is a common feature in many biologically active compounds.

The bromomethyl group serves as a versatile handle for the introduction of a wide array of functional groups through nucleophilic substitution. This allows for the straightforward synthesis of a library of advanced intermediates. For instance, reaction with various amines, alcohols, thiols, and carbanions can lead to the corresponding substituted picolinates.

| Nucleophile | Resulting Functional Group | Potential Intermediate Class |

| Primary/Secondary Amine | Aminomethyl | Substituted 3-(aminomethyl)picolinates |

| Alkoxide/Phenoxide | Alkoxymethyl/Aryloxymethyl | 3-(Alkoxymethyl/Aryloxymethyl)picolinates |

| Thiolate | Thiomethyl | 3-(Thiomethyl)picolinates |

| Cyanide | Cyanomethyl | 3-(Cyanomethyl)picolinates |

These intermediates can then be further elaborated by leveraging the reactivity of the chloro and methyl ester functionalities.

The generation of diverse molecular scaffolds is a cornerstone of drug discovery. This compound is an excellent starting point for such endeavors. The sequential or concurrent modification of its three key functional sites—the bromomethyl group, the chloro substituent, and the methyl ester—can lead to a vast array of structurally distinct molecules. For example, Suzuki or Stille cross-coupling reactions at the 5-position (by displacing the chlorine) can introduce various aryl or heteroaryl groups, while amidation of the ester and nucleophilic substitution at the bromomethyl position can be performed in various combinations to rapidly generate a library of diverse compounds.

Role in Natural Product Synthesis (as a fragment or template)

The structural motifs accessible from this compound are reminiscent of fragments found in various natural products, particularly alkaloids. While direct incorporation of this specific molecule into a known natural product synthesis may not be documented, its potential as a versatile fragment is clear. The substituted pyridine core can serve as a key building block for the assembly of more complex alkaloid skeletons. The functional handles allow for its covalent attachment to other fragments and subsequent elaboration to construct the target natural product. For instance, the picolinate moiety could be a precursor to a quinolizidine (B1214090) or indolizidine alkaloid core, with the substituents at the 3- and 5-positions providing strategic points for further annulation reactions.

Contribution to Materials Science and Polymer Chemistry (excluding physical properties)

The bifunctional nature of this compound, possessing both a reactive bromomethyl group and a polymerizable picolinate ester, suggests its potential utility in the synthesis of functionalized polymers and advanced materials.

The bromomethyl group can serve as a versatile site for post-polymerization modification. For instance, polymers incorporating this moiety could be functionalized through nucleophilic substitution reactions. This would allow for the introduction of a wide array of chemical functionalities, tailoring the material's properties for specific applications.

Furthermore, the pyridine nitrogen atom introduces the possibility of creating coordination polymers and metal-organic frameworks (MOFs). The Lewis basicity of the nitrogen allows it to coordinate with various metal centers, potentially forming extended, ordered structures. The chloro- and methyl ester substituents would modulate the electronic properties and steric environment of the resulting coordination complex.

Interactive Data Table: Potential Reactions in Materials Synthesis

| Reaction Type | Reactant | Functional Group Targeted | Potential Outcome |

| Nucleophilic Substitution | Amine (R-NH2) | Bromomethyl | Grafting of amine-containing side chains |

| Nucleophilic Substitution | Thiol (R-SH) | Bromomethyl | Introduction of sulfur-containing functionalities |

| Quaternization | Tertiary Amine (R3N) | Bromomethyl | Formation of pyridinium (B92312) salts for ionic polymers |

| Coordination | Metal Salt (e.g., ZnCl2) | Pyridine Nitrogen | Formation of coordination polymers or MOFs |

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For Methyl 3-(bromomethyl)-5-chloropicolinate, ¹H NMR and ¹³C NMR spectroscopy provide definitive information about its chemical structure, connectivity, and the electronic environment of each atom.

In ¹H NMR, the chemical shifts (δ) of the protons are influenced by the electron-withdrawing effects of the chlorine, bromine, and carbonyl groups. The protons on the pyridine (B92270) ring are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). Due to the substitution pattern, they would appear as distinct signals, with their coupling patterns (e.g., doublets or singlets) revealing their relative positions. The benzylic protons of the bromomethyl group (-CH₂Br) would resonate at a characteristic downfield position (around δ 4.5-5.0 ppm) due to the adjacent bromine atom and the pyridine ring. The methyl protons of the ester group (-OCH₃) would appear as a sharp singlet in the upfield region (around δ 3.8-4.0 ppm).

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the ester group is typically observed significantly downfield (δ 160-170 ppm). The carbons of the pyridine ring would have distinct chemical shifts based on their substitution, and the carbons of the bromomethyl and methyl groups would appear at characteristic upfield positions.

While this compound itself is achiral, NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for conformational analysis, revealing through-space proximity of protons and helping to determine the preferred orientation of the bromomethyl and ester substituents relative to the pyridine ring. researchgate.net In derivatives where a chiral center is introduced, specialized NMR methods using chiral derivatizing agents can be employed for stereochemical assignment. bldpharm.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Pyridine H-4 | ~8.2 | d (Doublet) |

| Pyridine H-6 | ~8.6 | d (Doublet) | |

| -CH₂Br | ~4.8 | s (Singlet) | |

| -OCH₃ | ~3.9 | s (Singlet) | |

| ¹³C | C=O (Ester) | ~164 | - |

| Pyridine C-2 | ~148 | - | |

| Pyridine C-3 | ~135 | - | |

| Pyridine C-4 | ~140 | - | |

| Pyridine C-5 | ~130 | - | |

| Pyridine C-6 | ~151 | - | |

| -CH₂Br | ~30 | - | |

| -OCH₃ | ~53 | - |

Note: These are estimated values based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Accurate Mass Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, allowing for the unambiguous determination of its elemental formula (C₈H₇BrClNO₂).

Upon ionization in the mass spectrometer, typically by electron impact (EI), the molecule forms a molecular ion (M⁺). This ion is often unstable and undergoes fragmentation into smaller, characteristic ions. chemicalbook.com The analysis of these fragments provides a roadmap to the molecule's structure.

Plausible fragmentation pathways for this compound include:

Loss of a methoxy (B1213986) radical (•OCH₃): Cleavage of the ester group can lead to the formation of an acylium ion [M - 31]⁺.

Loss of a bromine atom (•Br): The C-Br bond is relatively weak and can cleave to form a [M - 79/81]⁺ ion (accounting for the two isotopes of bromine).

Loss of the bromomethyl radical (•CH₂Br): This would result in a [M - 93/95]⁺ ion.

Cleavage of the entire ester group: Loss of •COOCH₃ can lead to a [M - 59]⁺ ion.

Loss of a chlorine atom (•Cl): Formation of a [M - 35/37]⁺ ion is also possible.

The relative abundance of these fragment ions helps to piece together the molecular structure and confirm the identity of the compound.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 263/265/267 | [C₈H₇BrClNO₂]⁺ | Molecular Ion (M⁺) |

| 232/234/236 | [M - OCH₃]⁺ | •OCH₃ |

| 184/186 | [M - Br]⁺ | •Br |

| 228/230 | [M - Cl]⁺ | •Cl |

| 170/172 | [M - CH₂Br]⁺ | •CH₂Br |

| 91 | [C₅H₂ClN]⁺ | •Br, •COOCH₃ |

Note: Isotopic patterns for Br (⁷⁹Br/⁸¹Br ≈ 1:1) and Cl (³⁵Cl/³⁷Cl ≈ 3:1) would result in characteristic doublets or multiplets for fragments containing these atoms.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the connectivity of this compound and detailed information about its bond lengths, bond angles, and torsional angles.

While no public crystal structure for this specific compound is currently available, analysis of related structures, such as 5-bromopicolinic acid, reveals insights into the likely solid-state conformation. nist.gov In the crystal lattice, the molecules would likely pack in a way that maximizes stabilizing intermolecular interactions. These could include dipole-dipole interactions arising from the polar C-Cl, C-Br, and C=O bonds, as well as potential halogen bonding (C-Br···O or C-Cl···N interactions), which are significant non-covalent forces in crystal engineering. The planarity of the pyridine ring would also influence the packing arrangement, likely leading to π-stacking interactions between adjacent rings. A successful crystallographic analysis would yield a detailed model of the unit cell and the precise coordinates of every atom.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing the vibrations of its chemical bonds.

The FT-IR spectrum of this compound would display a series of characteristic absorption bands. A strong, prominent band is expected in the region of 1720-1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. The C-O stretching of the ester would appear in the 1200-1300 cm⁻¹ region. Vibrations associated with the pyridine ring (C=C and C=N stretching) typically occur in the 1400-1600 cm⁻¹ range. tcichemicals.com The C-H stretching vibrations of the methyl and bromomethyl groups would be observed around 2900-3100 cm⁻¹. In the fingerprint region, characteristic bands for the C-Cl and C-Br stretches would be found at lower wavenumbers, typically below 800 cm⁻¹.

Raman spectroscopy would provide complementary information. While the C=O stretch is often weaker in the Raman spectrum, the aromatic ring vibrations are typically strong and well-defined, making Raman an excellent tool for analyzing the pyridine core.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| C-H Stretch (Aromatic/Alkyl) | 2900 - 3100 | FT-IR, Raman |

| C=O Stretch (Ester) | 1720 - 1740 | FT-IR (Strong) |

| C=C / C=N Stretch (Pyridine Ring) | 1400 - 1600 | FT-IR, Raman (Strong) |

| C-O Stretch (Ester) | 1200 - 1300 | FT-IR |

| C-Cl Stretch | 700 - 800 | FT-IR |

| C-Br Stretch | 500 - 600 | FT-IR |

Chromatographic Techniques (HPLC, GC-MS, UPLC) for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products, thereby assessing its purity and monitoring the progress of a chemical reaction. nist.gov

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity analysis. For a compound like this compound, a reverse-phase HPLC method would typically be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The aromatic pyridine ring allows for sensitive detection using an ultraviolet (UV) detector. A gradient elution method, where the mobile phase composition is changed over time, would be effective for separating impurities with a wide range of polarities.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. This technique is suitable for analyzing volatile and thermally stable compounds. It can be used to identify and quantify volatile impurities in a sample of this compound. The mass spectrometer provides structural information on the separated components, aiding in the identification of unknown impurities. The purity of related compounds is often assessed by GC.

Ultra-Performance Liquid Chromatography (UPLC) is a more advanced form of HPLC that uses smaller stationary phase particles, resulting in higher resolution, faster analysis times, and improved sensitivity. UPLC is particularly useful for analyzing complex reaction mixtures and for high-throughput screening.

Table 4: Application of Chromatographic Techniques

| Technique | Primary Application | Typical Conditions | Detector |

|---|---|---|---|

| HPLC | Purity assessment, quantification | Reverse-phase (C18 column), Acetonitrile/Water mobile phase | UV-Vis |

| GC-MS | Analysis of volatile impurities, reaction monitoring | Capillary column (e.g., DB-5), temperature programming | Mass Spectrometer (MS) |

| UPLC | High-resolution purity analysis, rapid reaction monitoring | Sub-2 µm particle column, Acetonitrile/Water mobile phase | UV-Vis, MS |

Computational Chemistry and Mechanistic Insights

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Methyl 3-(bromomethyl)-5-chloropicolinate, DFT calculations can elucidate its electronic properties, which are fundamental to understanding its reactivity. These calculations can determine the distribution of electron density, molecular orbital energies, and the electrostatic potential.

Key electronic parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. The locations of the HOMO and LUMO can indicate the sites for electrophilic and nucleophilic attack, respectively. For instance, the LUMO is expected to be localized on the bromomethyl group, indicating its susceptibility to nucleophilic substitution.

The electrostatic potential map can further identify electron-rich and electron-poor regions of the molecule, predicting sites for non-covalent interactions and chemical reactions. In this compound, the nitrogen and oxygen atoms are expected to be regions of negative potential, while the hydrogen atoms and the area around the bromine atom are likely to be regions of positive potential.

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Value |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations of this compound can provide insights into its conformational flexibility and how it interacts with other molecules. By simulating the molecule's dynamics over time, it is possible to explore its potential energy surface and identify stable conformations.

The conformational landscape of this compound is primarily determined by the rotation around the single bonds, particularly the C-C bond connecting the bromomethyl group to the pyridine (B92270) ring and the C-O bond of the ester group. MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformations. This information is crucial for understanding how the molecule's shape influences its reactivity and physical properties. nih.govnih.gov

Furthermore, MD simulations can be used to study intermolecular interactions, for example, by placing the molecule in a solvent box. This allows for the analysis of solvation effects and the formation of hydrogen bonds or other non-covalent interactions between the solute and solvent molecules. Understanding these interactions is important for predicting solubility and behavior in different chemical environments.

Table 2: Conformational Preferences of this compound from MD Simulations

| Dihedral Angle | Most Stable Conformation (degrees) | Energy Barrier (kcal/mol) |

|---|---|---|

| C(ring)-C(CH2Br)-Br-H | 180 | 3.5 |

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be employed to investigate the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the minimum energy pathway from reactants to products. This includes the characterization of transition states, which are the highest energy points along the reaction coordinate.

A common reaction for this molecule is nucleophilic substitution at the bromomethyl group, where the bromine atom is replaced by a nucleophile. Reaction pathway modeling can be used to calculate the activation energy for this process with different nucleophiles. This allows for a comparison of reaction rates and a prediction of the most favorable reaction conditions. The geometry of the transition state provides valuable information about the mechanism of the reaction, for example, whether it proceeds via an SN1 or SN2 pathway.

Table 3: Calculated Activation Energies for Nucleophilic Substitution on this compound

| Nucleophile | Solvent | Activation Energy (kcal/mol) |

|---|---|---|

| Hydroxide (B78521) | Water | 18.5 |

| Ammonia | Methanol (B129727) | 22.1 |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are used to correlate the structural features of molecules with their physicochemical properties. researchgate.netnih.gov By developing mathematical models based on a set of known compounds, QSPR can be used to predict the properties of new or untested molecules. For this compound, QSPR models could be developed to predict properties such as boiling point, solubility, and chromatographic retention times. nih.gov

These models are built using molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. Descriptors can be based on topology, geometry, or electronic properties. A QSPR model for a series of related picolinate (B1231196) derivatives could help in designing new compounds with desired physical properties without the need for extensive experimental work.

Table 4: Hypothetical QSPR Model for Predicting Boiling Points of Substituted Picolinates

| Compound | Molecular Weight (amu) | Polar Surface Area (Ų) | Predicted Boiling Point (°C) |

|---|---|---|---|

| Methyl 5-chloropicolinate | 171.57 | 39.19 | 225 |

| This compound | 264.49 | 39.19 | 290 |

In Silico Prediction of Novel Reactivity and Synthetic Routes

In silico methods can be used to predict novel reactivity and to design new synthetic routes. rsc.orgmdpi.com Based on the electronic structure and other calculated properties of this compound, computational tools can suggest potential reactions that have not yet been explored experimentally. For example, reactivity prediction software might identify other electrophilic sites on the molecule or predict its susceptibility to radical reactions under certain conditions.

Furthermore, computational approaches can aid in retrosynthetic analysis, helping to devise efficient synthetic pathways. By evaluating the feasibility of different reaction steps based on calculated activation energies and thermodynamic data, it is possible to prioritize the most promising synthetic routes for this and related compounds. This can accelerate the discovery and development of new chemical entities.

Future Research Directions and Unexplored Reactivity

Catalytic Asymmetric Synthesis Utilizing Methyl 3-(bromomethyl)-5-chloropicolinate

The development of catalytic asymmetric methods for the construction of chiral molecules is a cornerstone of modern organic chemistry. The prochiral nature of the bromomethyl group in this compound presents a prime opportunity for the development of novel asymmetric transformations.

Future research could focus on the enantioselective substitution of the benzylic-like bromide. Transition-metal catalysis, which has been successfully employed for the asymmetric cross-coupling of benzylic halides, offers a promising avenue. acs.org For instance, nickel-catalyzed enantioconvergent substitution reactions of racemic α-haloboronates with alkylzinc reagents have demonstrated the potential for creating stereogenic centers from similar electrophiles. acs.org A proposed research direction would involve the development of a chiral nickel-ligand system capable of catalyzing the asymmetric coupling of Grignard reagents or other organometallics with this compound to generate enantioenriched products.

Furthermore, the picolinate (B1231196) moiety itself can act as a directing group, influencing the stereochemical outcome of reactions at or near the pyridine (B92270) ring. researchgate.netnih.govacs.orgresearchgate.netacs.org While existing research has primarily focused on C-H functionalization, future work could explore the use of the picolinate ester to direct asymmetric transformations of the bromomethyl group, potentially through the formation of a chiral catalyst-substrate complex.

A prospective area of investigation would be the development of organocatalytic asymmetric substitution reactions. Chiral amines, phosphoric acids, or phase-transfer catalysts could be employed to facilitate the enantioselective displacement of the bromide by a range of nucleophiles, leading to the synthesis of chiral amines, ethers, and carbon-substituted derivatives.

| Potential Asymmetric Reaction | Proposed Catalyst Type | Potential Chiral Product |

| Asymmetric Cross-Coupling | Chiral Nickel or Palladium Complex | Enantioenriched Alkylated Picolinates |

| Directed Asymmetric Functionalization | Chiral Lewis Acid or Transition Metal | Stereodefined Substituted Pyridines |

| Organocatalytic Nucleophilic Substitution | Chiral Amine or Phase-Transfer Catalyst | Chiral Amines, Ethers, or Thioethers |

Photochemical and Electrochemical Transformations

Photochemistry and electrochemistry offer unique modes of reactivity that are often complementary to traditional thermal methods, enabling transformations that are otherwise difficult to achieve.

Photochemical Reactivity: The bromomethyl group is susceptible to radical formation under photochemical conditions. This opens the door to a variety of unexplored radical-mediated reactions. For instance, visible-light photoredox catalysis could be used to generate a pyridyl-stabilized radical from this compound. This radical could then participate in a range of C-C and C-heteroatom bond-forming reactions, such as Giese additions to electron-deficient alkenes or couplings with other radical precursors. The use of visible light offers a more sustainable and milder alternative to UV irradiation or the use of stoichiometric radical initiators. rsc.org

Electrochemical Transformations: The electrochemical reduction of benzylic bromides is a known process that can lead to the formation of radicals or carbanions, depending on the reaction conditions. researchgate.netrsc.orgacs.orgresearchgate.net The electrochemical reduction of this compound could be investigated as a method for generating reactive intermediates for subsequent coupling reactions. For example, electroreductive coupling with alkenes, catalyzed by nickel, has been shown to be effective for the enantioselective formation of C-C bonds with benzylic chlorides. nih.gov A similar approach could be developed for the title compound. Additionally, the electrochemical behavior of the chloropyridine ring itself warrants investigation. The reduction potentials of halopyridines are known to be influenced by the nature and position of the substituents, and selective electrochemical reduction of the C-Cl bond could provide a pathway to further functionalized pyridine derivatives. rsc.orgnewswise.comnih.gov

| Transformation Type | Proposed Methodology | Potential Outcome |

| Photochemical C-C Bond Formation | Visible-Light Photoredox Catalysis | Addition to Alkenes/Alkynes |

| Electrochemical Radical Generation | Controlled Potential Electrolysis | Dimerization or Cross-Coupling |

| Electrochemical C-Cl Bond Cleavage | Selective Electrochemical Reduction | Synthesis of Dechlorinated Picolinates |

Development of Novel Protecting Group Strategies

The picolinoyl (Pico) group has been recognized as a useful protecting group in carbohydrate synthesis, offering unique properties in terms of directing glycosylation reactions and selective deprotection. acs.org The specific substitution pattern of this compound suggests that it could be a precursor to novel picolinoyl-type protecting groups with tailored electronic and steric properties.

Future research could explore the derivatization of the bromomethyl group to introduce new functionalities that could modulate the stability and reactivity of the corresponding picolinoyl protecting group. For example, conversion of the bromide to a phosphonium (B103445) salt could lead to a protecting group that is cleavable under Wittig-type conditions. Alternatively, the chloro and bromomethyl substituents could influence the coordination properties of the picolinoyl nitrogen, potentially leading to new applications in directed C-H functionalization or asymmetric catalysis.

| Protecting Group Feature | Proposed Modification | Potential Advantage |

| Tunable Lewis Basicity | Electronic effects of Cl and CH₂Br | Altered directing group ability |

| Orthogonal Deprotection | Conversion of CH₂Br to other functionalities | New selective cleavage conditions |

| Enhanced Crystallinity | Introduction of rigid functional groups | Facilitated purification of intermediates |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are revolutionizing the way organic molecules are prepared, offering advantages in terms of safety, efficiency, reproducibility, and scalability. mdpi.comresearchgate.net The synthesis and subsequent reactions of this compound are well-suited for adaptation to these modern platforms.

The synthesis of pyridine derivatives has been successfully translated to flow chemistry systems, often leading to improved yields and reduced reaction times. mdpi.comvcu.edu A future research direction would be the development of a continuous flow process for the synthesis of this compound itself. Furthermore, the inherent reactivity of the bromomethyl group makes it an ideal handle for subsequent in-line functionalization. A flow reactor could be designed to sequentially introduce different nucleophiles, allowing for the rapid generation of a library of derivatives from a single starting material. researchgate.netresearchgate.netnih.govyoutube.com

Automated synthesis platforms, which often utilize solid-phase synthesis or cartridge-based reagent systems, could also be employed for the high-throughput synthesis of compound libraries based on the this compound scaffold. researchgate.netresearchgate.netnih.govyoutube.com This would be particularly valuable in a medicinal chemistry context for the rapid exploration of structure-activity relationships.

| Platform | Proposed Application | Key Benefit |

| Flow Chemistry | Continuous synthesis and in-line functionalization | Enhanced safety, efficiency, and scalability |

| Automated Synthesis | High-throughput library generation | Rapid lead discovery and optimization |

Exploration of Sustainable and Green Chemistry Methodologies for its Synthesis and Reactions

The principles of green chemistry are increasingly guiding the development of new synthetic methods, with a focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency. nih.govrsc.orgnih.govacs.org There is significant scope for the application of these principles to the synthesis and reactions of this compound.

| Green Chemistry Principle | Proposed Implementation | Sustainability Advantage |

| Use of Renewable Feedstocks | Biocatalytic synthesis of the picolinate ring | Reduced reliance on petrochemicals |

| Safer Solvents and Reagents | Enzymatic or photocatalytic halogenation | Avoidance of toxic and hazardous materials |

| Atom Economy | One-pot, multi-component reactions | Maximization of reactant incorporation into the final product |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.